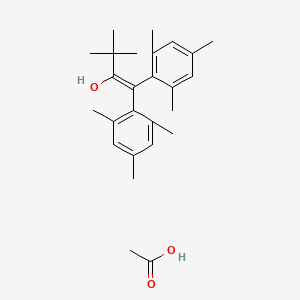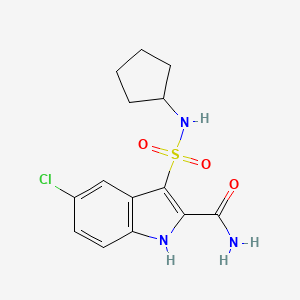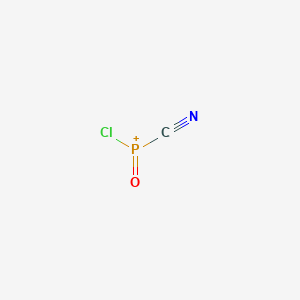
Chloro(cyano)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(cyano)oxophosphanium is a unique organophosphorus compound characterized by the presence of chloro, cyano, and oxo functional groups attached to a phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(cyano)oxophosphanium typically involves the reaction of phosphorus trichloride with cyanogen chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
PCl3+ClCN→Cl2P(CN)O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: Chloro(cyano)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions are common, where the chloro or cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
科学研究应用
Chloro(cyano)oxophosphanium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Chloro(cyano)oxophosphanium involves its interaction with various molecular targets through its reactive functional groups. The chloro and cyano groups can participate in nucleophilic and electrophilic reactions, respectively, while the oxo group can engage in hydrogen bonding and coordination with metal ions. These interactions enable the compound to exert its effects in different chemical and biological contexts.
相似化合物的比较
Phosphorus trichloride (PCl3): A precursor in the synthesis of Chloro(cyano)oxophosphanium.
Cyanogen chloride (ClCN): Another precursor used in the synthesis.
Phosphine oxides: Compounds with similar oxidation states and functional groups.
Uniqueness: this compound is unique due to the combination of chloro, cyano, and oxo groups in a single molecule, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications that require specific chemical functionalities.
属性
CAS 编号 |
144304-52-9 |
|---|---|
分子式 |
CClNOP+ |
分子量 |
108.44 g/mol |
IUPAC 名称 |
chloro-cyano-oxophosphanium |
InChI |
InChI=1S/CClNOP/c2-5(4)1-3/q+1 |
InChI 键 |
XEQRZWKUZRMWHB-UHFFFAOYSA-N |
规范 SMILES |
C(#N)[P+](=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


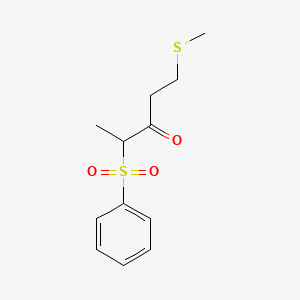
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
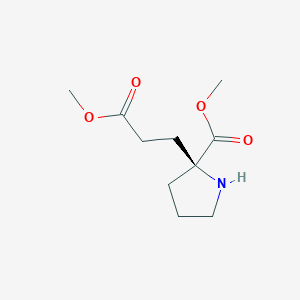

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
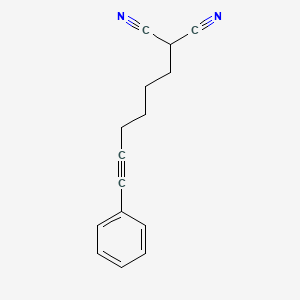

![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)
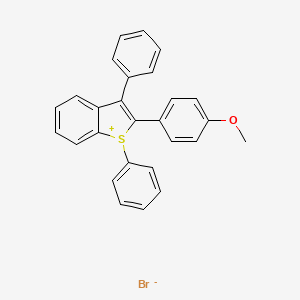
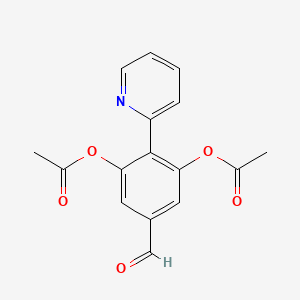
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
